molecular formula C15H26ClNO3Si B1440487 4-((tert-Butyldimethylsilyloxy)methyl)-2-chloro-3-(dimethoxymethyl)pyridine CAS No. 1186310-67-7

4-((tert-Butyldimethylsilyloxy)methyl)-2-chloro-3-(dimethoxymethyl)pyridine

Cat. No. B1440487
CAS RN: 1186310-67-7
M. Wt: 331.91 g/mol
InChI Key: JITGZOPYNOGRBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((tert-Butyldimethylsilyloxy)methyl)-2-chloro-3-(dimethoxymethyl)pyridine, or 4-TBDMSP, is an organosilicon compound that has been used in a variety of scientific research applications. It is a highly reactive molecule that is used in a variety of synthetic reactions, including the synthesis of polymers, the preparation of organosilicon compounds, and the synthesis of polysiloxanes. 4-TBDMSP is also used in the synthesis of other organosilicon compounds, such as organosilicon polymers and organosilicon polymers with a variety of functional groups. In addition, 4-TBDMSP has been used in biochemical and physiological studies to investigate the mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.

Scientific Research Applications

Enantioselective Synthesis in Catalysis

4-((tert-Butyldimethylsilyloxy)methyl)-2-chloro-3-(dimethoxymethyl)pyridine has been utilized in the enantioselective synthesis of pyridines. This process involves the use of lipases and oxidoreductases in preparing optically active 4-chloro derivatives, with baker’s yeast serving as an efficient bioreduction catalyst. These synthesized compounds exhibit significant enantioselective nucleophilic catalytic properties, crucial in the stereoselective construction of quaternary centers (Busto, Gotor‐Fernández, & Gotor, 2006).

Synthesis of Ribonucleoside Dimers

The chemical is involved in the synthesis of ribonucleoside dimers. It is utilized in reactions involving tert-butyldimethylsilyl (TBDMS) derivatives, contributing to the formation of exocyclic alkenes, which are further processed into various nucleoside analogues and amide-linked dimers. This application is crucial for creating compounds used in advanced biochemical research (Peterson et al., 1999).

Improved Synthesis Techniques

Research has focused on improving synthesis techniques involving 4-(dimethylamino)pyridine, which is closely related to the compound . Such studies aim to enhance yields and efficiency of related compounds, demonstrating the ongoing evolution and optimization of synthesis processes in organic chemistry (Wen-jun, 2007).

Metalation and Carbon-Carbon Coupling Reactions

The compound plays a role in metalation reactions and subsequent carbon-carbon coupling processes. Studies involving lithiation and reactions with dimethylzinc highlight its potential in forming complex structures, which are integral in the development of new materials and catalysts (Westerhausen et al., 2001).

Protection and Deprotection in Organic Synthesis

In organic synthesis, this chemical is used in the protection of diols with specific acetal groups and its subsequent deprotection. This process is vital in the selective synthesis and modification of complex organic molecules (Osajima et al., 2009).

Green Metric Evaluation

The compound has been evaluated under green metrics, highlighting the environmental impact and efficiency of its synthesis processes. Such assessments are crucial in the sustainable development of chemical manufacturing practices (Gilbile, Bhavani, & Vyas, 2017).

Regioselective Ortho-Lithiation

This chemical is used in regioselective ortho-lithiation of pyridines, contributing to the synthesis of ortho-disubstituted pyridines. Such processes are fundamental in the creation of various pharmaceuticals and advanced organic compounds (Gribble & Saulnier, 1993).

properties

IUPAC Name

tert-butyl-[[2-chloro-3-(dimethoxymethyl)pyridin-4-yl]methoxy]-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26ClNO3Si/c1-15(2,3)21(6,7)20-10-11-8-9-17-13(16)12(11)14(18-4)19-5/h8-9,14H,10H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JITGZOPYNOGRBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=C(C(=NC=C1)Cl)C(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26ClNO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701126569
Record name 2-Chloro-3-(dimethoxymethyl)-4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701126569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1186310-67-7
Record name 2-Chloro-3-(dimethoxymethyl)-4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1186310-67-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-3-(dimethoxymethyl)-4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701126569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-((tert-Butyldimethylsilyloxy)methyl)-2-chloro-3-(dimethoxymethyl)pyridine
Reactant of Route 2
Reactant of Route 2
4-((tert-Butyldimethylsilyloxy)methyl)-2-chloro-3-(dimethoxymethyl)pyridine
Reactant of Route 3
Reactant of Route 3
4-((tert-Butyldimethylsilyloxy)methyl)-2-chloro-3-(dimethoxymethyl)pyridine
Reactant of Route 4
Reactant of Route 4
4-((tert-Butyldimethylsilyloxy)methyl)-2-chloro-3-(dimethoxymethyl)pyridine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-((tert-Butyldimethylsilyloxy)methyl)-2-chloro-3-(dimethoxymethyl)pyridine
Reactant of Route 6
Reactant of Route 6
4-((tert-Butyldimethylsilyloxy)methyl)-2-chloro-3-(dimethoxymethyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.